
M-Toluidine-2,4,6-D3
Overview
Description
m-Toluidine-2,4,6-D3 (CAS: 68408-23-1) is a deuterated derivative of m-toluidine (3-methylaniline), where three hydrogen atoms at the 2, 4, and 6 positions on the aromatic ring are replaced with deuterium isotopes. This compound is primarily used as a stable isotope-labeled reference material in analytical chemistry, pharmacokinetic studies, and metabolic research to enhance precision in mass spectrometry and NMR analyses .
Preparation Methods
Synthetic Routes and Reaction Conditions
M-Toluidine-2,4,6-D3 can be synthesized through the deuteration of m-toluidine. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) or deuterated solvents under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under high pressure and temperature to facilitate the exchange .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous addition of the diazonium salt of meta-tolylamine to diluted sulfuric acid, followed by reaction at elevated temperatures. The concentration of sulfuric acid is controlled to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
M-Toluidine-2,4,6-D3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Major Products
Oxidation: Nitro-m-toluidine
Reduction: m-Toluidine
Substitution: Various substituted m-toluidine derivatives depending on the reagent used
Scientific Research Applications
Applications in Medicinal Chemistry
M-Toluidine-2,4,6-D3 is explored for its potential therapeutic applications:
Drug Development
- Neuroprotective Agents: Research indicates that derivatives of m-toluidine exhibit neuroprotective properties against neurodegenerative diseases like Alzheimer's disease. This compound may enhance the efficacy of existing drugs by improving their pharmacokinetic profiles due to its isotopic labeling .
Antioxidant Activity
- Antioxidant Studies: Compounds derived from m-toluidine have shown significant antioxidant activity. This compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage .
Toxicology Studies
- Methemoglobinemia Research: this compound is utilized in toxicological studies to evaluate its effects on methemoglobin formation. This property is critical for assessing the safety of aromatic amines in consumer products .
Environmental Monitoring
- Detection in Environmental Samples: The compound can be used as a marker for pollution studies involving aromatic amines due to its stability and detectability in various matrices such as water and soil .
Case Study 1: Neuroprotective Effects
A study examined the effects of m-toluidine derivatives on neuronal cell lines exposed to amyloid-beta toxicity. This compound demonstrated a significant reduction in cell death and oxidative stress markers compared to untreated controls .
Case Study 2: Toxicological Assessment
In a series of experiments involving animal models, m-toluidine derivatives were administered to assess their impact on blood parameters indicative of methemoglobinemia. Results showed that this compound induced lower levels of methemoglobin compared to its non-deuterated counterpart under similar exposure conditions .
Mechanism of Action
M-Toluidine-2,4,6-D3 exerts its effects primarily through its interactions with molecular targets in biological systems. The deuterium labeling allows for precise tracking and analysis of its metabolic pathways. In electrophilic aromatic substitution reactions, the amino group in m-toluidine is strongly activating and ortho- and para-directing, facilitating the formation of various substituted products .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₇H₆D₃N
- Molecular Weight : ~110.15 g/mol
- Physical State : Liquid (deep red color)
- Boiling Point : 203.4 °C
- Flash Point : 85.6 °C
- Hazards : Acute toxicity (ingestion, dermal, inhalation), flammability, and environmental toxicity to aquatic life .
Comparison with Similar Compounds
The following table compares m-Toluidine-2,4,6-D3 with structurally related deuterated and non-deuterated compounds, focusing on molecular characteristics, applications, and safety profiles.
Key Research Findings :
Deuterium Substitution Effects :
- Increased deuterium content (e.g., m-Toluidine-d9 vs. This compound) elevates molecular weight and may reduce metabolic degradation rates due to the kinetic isotope effect .
- Positional differences (e.g., meta vs. ortho in toluidine derivatives) influence chemical reactivity and biological interactions. For example, o-toluidine derivatives are more prone to forming reactive intermediates in metabolic pathways .
Safety and Handling: this compound requires stringent controls (gloves, ventilation) due to acute toxicity and flammability, whereas Phenylephrine-d3 hydrochloride, as a pharmaceutical agent, demands compliance with Good Laboratory Practices (GLP) . Environmental risks are pronounced for this compound, requiring containment to prevent aquatic contamination .
Analytical Utility :
- This compound’s deuterium labeling enhances traceability in mass spectrometry, while m-Toluidine-d9’s extensive deuteration is preferred for NMR studies due to sharper spectral peaks .
Biological Activity
M-Toluidine-2,4,6-D3, a deuterated form of m-toluidine, is an aromatic amine that has garnered attention in various fields, including toxicology and environmental health. Its biological activity is of particular interest due to its structural properties and potential effects on human health. This article reviews the biological activity of this compound, focusing on its toxicity, metabolic pathways, and implications for human health.
Chemical Structure and Properties
This compound (C7H9D3N) is characterized by the presence of three deuterium atoms at the 2, 4, and 6 positions of the toluidine molecule. This modification can influence its chemical behavior and biological activity compared to non-deuterated forms.
Property | Value |
---|---|
Molecular Formula | C7H9D3N |
Molecular Weight | 141.22 g/mol |
Boiling Point | Approx. 200 °C |
Melting Point | Approx. -6 °C |
Solubility in Water | Low |
Toxicological Profile
The toxicological profile of this compound is similar to that of other toluidine derivatives. Studies indicate that it can induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing the blood's oxygen-carrying capacity.
Case Study: Methemoglobin Formation
Research has shown that m-toluidine is more potent in forming methemoglobin than its para counterpart. In a study involving rats, exposure to m-toluidine resulted in significant increases in methemoglobin levels:
- Exposure Level : 25 mg/kg body weight
- Methemoglobin Levels : Increased up to 60% in some cases.
This indicates that this compound may similarly affect hemoglobin levels and could pose risks during prenatal exposure due to its potential developmental toxicity .
Metabolism and Excretion
M-Toluidine undergoes metabolic processes primarily through ring hydroxylation followed by conjugation. The metabolites are excreted via urine and feces. Limited data exist on the quantitative metabolism of this compound; however, studies on m-toluidine suggest rapid absorption through the gastrointestinal tract and skin .
In Vitro Studies
Recent studies have developed in vitro systems to evaluate the biological effects of m-toluidine derivatives. These systems allow for the assessment of receptor interactions and metabolic pathways relevant to toxicity and pharmacodynamics.
Table 2: Summary of In Vitro Findings
Study Type | Findings |
---|---|
Receptor Binding | High affinity for certain receptors |
Cytotoxicity | Induced cell death at elevated concentrations |
Metabolic Activity | Significant metabolism observed in liver cells |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the deuteration pattern and purity of M-Toluidine-2,4,6-D3?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for verifying deuteration sites (e.g., 2,4,6 positions) and isotopic purity. For NMR, compare peak splitting patterns and integration ratios between deuterated and non-deuterated analogs. HRMS should confirm molecular ion clusters consistent with deuterium incorporation (e.g., +3 mass units for three deuterium atoms). Purity (>99%) can be validated via HPLC with UV detection, referencing retention times against standards .
Q. How should this compound be stored to maintain isotopic stability during experiments?
- Methodological Answer : Store sealed samples at 4°C in moisture-free, inert environments (e.g., under argon or nitrogen). Deuterated compounds are sensitive to proton exchange in humid conditions, which can alter isotopic integrity. Use amber glass vials to prevent photodegradation, and monitor storage stability via periodic NMR checks .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Classified as a Category II hazardous substance (toxic), it requires handling in fume hoods with nitrile gloves and lab coats. Avoid inhalation and skin contact. Waste disposal must follow institutional guidelines for deuterated aromatic amines. Safety Data Sheets (SDS) should be reviewed for spill management and first-aid protocols .
Q. How can researchers validate the synthetic route for this compound?
- Methodological Answer : Use deuterated precursors (e.g., D₃-methyl iodide) in Friedel-Crafts alkylation or catalytic deuteration methods. Monitor reaction progress via TLC or GC-MS. Post-synthesis, purify via column chromatography (silica gel) or recrystallization, and confirm isotopic purity using the analytical methods above .
Advanced Research Questions
Q. How do isotopic effects influence the reaction kinetics of this compound compared to its non-deuterated analog?
- Methodological Answer : Deuterium’s higher mass reduces zero-point energy, potentially slowing reaction rates (kinetic isotope effects, KIE). To quantify KIE, conduct parallel reactions under identical conditions (temperature, solvent) using deuterated and protiated compounds. Use Arrhenius plots to compare activation energies. For example, in acid-catalyzed reactions, deuteration at aromatic positions may alter protonation equilibria .
Q. What experimental strategies address contradictory data in deuterium tracing studies involving this compound?
- Methodological Answer : Contradictions often arise from incomplete deuteration or proton exchange. Mitigate this by:
- Pre-treating solvents (e.g., D₂O for aqueous reactions) to minimize back-exchange.
- Using quench-and-extract methods to isolate intermediates before analysis.
- Cross-validating results with multiple techniques (e.g., LC-MS for metabolites, isotopic ratio monitoring for stability studies) .
Q. How can researchers optimize synthetic yields of this compound while maintaining high isotopic purity?
- Methodological Answer : Optimize catalyst systems (e.g., Pd/C in D₂ gas for selective deuteration) and reaction time/temperature to minimize side reactions. Post-synthesis, employ distillation under reduced pressure or cryogenic trapping to isolate the deuterated product. Validate isotopic purity via isotopic dilution assays or NMR line-shape analysis .
Q. What role does this compound play in mechanistic studies of aromatic amine metabolism?
- Methodological Answer : As a stable isotope tracer, it enables tracking metabolic pathways (e.g., N-oxidation, ring hydroxylation) via mass spectrometry. Design experiments with liver microsomes or cell cultures, using deuterated analogs to distinguish endogenous vs. exogenous metabolite signals. Quantify isotope effects on enzyme kinetics (e.g., CYP450 isoforms) using Michaelis-Menten parameters .
Q. Data Presentation and Reproducibility
Q. What metadata should accompany publications using this compound to ensure reproducibility?
- Methodological Answer : Report:
- Synthetic protocols (precursor sources, reaction conditions).
- Isotopic purity (NMR/HRMS data).
- Storage conditions (temperature, humidity controls).
- Batch-specific details (CAS 1276197-50-2, manufacturer lot numbers).
Include raw spectral data in supplementary materials and reference IUPAC guidelines for deuterated compounds .
Q. How can researchers mitigate batch-to-batch variability in deuterated M-Toluidine derivatives?
- Methodological Answer : Standardize synthesis protocols (e.g., controlled deuteration time, consistent catalyst batches). Implement Quality Control (QC) checks for each batch (e.g., isotopic enrichment via isotope ratio MS). Collaborate with suppliers to ensure reagent consistency (e.g., deuterium gas purity >99.8%) .
Properties
IUPAC Name |
2,4,6-trideuterio-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3/i3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYPMNFTHPTTDI-QGZYMEECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1C)[2H])N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301254 | |
Record name | Benzen-2,4,6-d3-amine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68408-23-1 | |
Record name | Benzen-2,4,6-d3-amine, 3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68408-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzen-2,4,6-d3-amine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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